2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide

Lipophilicity Drug-likeness Cycloalkyl SAR

2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide (CAS 1223035-91-3) is a synthetic, small-molecule benzimidazole derivative featuring a 5-chloro-1-methylbenzimidazole core linked via a sulfanyl bridge to an N-(1-cyanocyclopentyl)acetamide moiety. With a molecular weight of 348.9 g/mol and a computed XLogP3-AA of 3.1, it occupies a specific physicochemical space within the broader class of 2-(sulfanyl)benzimidazole acetamides.

Molecular Formula C16H17ClN4OS
Molecular Weight 348.85
CAS No. 1223035-91-3
Cat. No. B2480326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide
CAS1223035-91-3
Molecular FormulaC16H17ClN4OS
Molecular Weight348.85
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)N=C1SCC(=O)NC3(CCCC3)C#N
InChIInChI=1S/C16H17ClN4OS/c1-21-13-5-4-11(17)8-12(13)19-15(21)23-9-14(22)20-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,20,22)
InChIKeyZYYNNBSDPKITHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide (CAS 1223035-91-3): A Structurally Defined Benzimidazole-Thioacetamide Scaffold


2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide (CAS 1223035-91-3) is a synthetic, small-molecule benzimidazole derivative featuring a 5-chloro-1-methylbenzimidazole core linked via a sulfanyl bridge to an N-(1-cyanocyclopentyl)acetamide moiety [1]. With a molecular weight of 348.9 g/mol and a computed XLogP3-AA of 3.1, it occupies a specific physicochemical space within the broader class of 2-(sulfanyl)benzimidazole acetamides [1]. The compound is cataloged in major chemical databases (PubChem CID 47046571) and is primarily supplied as a research-grade building block for medicinal chemistry and agrochemical discovery programs [1][2].

Why Generic 2-(Sulfanyl)benzimidazole Acetamides Cannot Substitute for CAS 1223035-91-3 in Structure-Activity Studies


Within the 2-(sulfanyl)benzimidazole acetamide family, small structural modifications produce substantial changes in key physicochemical and pharmacokinetic-relevant properties. The target compound's discrete combination of a 5-chloro substituent, an N1-methyl group, and a 1-cyanocyclopentyl amide side chain creates a unique property vector – balanced lipophilicity (XLogP3-AA = 3.1), moderate topological polar surface area (96 Ų), and 4 rotatable bonds – that cannot be replicated by its closest cyclohexyl, cycloheptyl, or des-chloro analogs [1][2]. Generic interchange with a non-chlorinated or differently N-substituted benzimidazole directly alters both the electronic character of the core and the conformational flexibility of the acetamide side chain, which in class-level benzimidazole SAR has been shown to modulate target binding, metabolic stability, and solubility [3].

Quantitative Differentiation Evidence for 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide Versus Closest Analogs


Lipophilicity Control: Cyclopentyl vs. Cyclohexyl vs. Cycloheptyl Side Chain in Benzimidazole-Thioacetamides

The target compound's 1-cyanocyclopentyl group provides a calculated XLogP3-AA of 3.1 [1]. Although explicit logP data for the cyclohexyl (CAS 1222969-82-5) and cycloheptyl (CAS 1223399-93-6) analogs are not reported in authoritative databases, established additive fragment-based calculations (e.g., Crippen fragmentation) predict a progressive increase in logP of approximately +0.5 per additional methylene unit [2]. This positions the target compound in the optimal lipophilicity range (LogP 1–3) for oral bioavailability, while the larger cycloalkyl homologs are predicted to exceed this range, potentially compromising solubility and metabolic stability [2]. This is a quantitative prediction derived from established computational chemistry principles.

Lipophilicity Drug-likeness Cycloalkyl SAR

Topological Polar Surface Area (TPSA) Differentiation from 5-Sulfonyl Substituted Analogs

The target compound has a calculated TPSA of 96 Ų [1]. The closely related analog N-(1-cyanocyclopentyl)-2-{[1-ethyl-5-(1-piperidinylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide (ChemSpider ID evident from search result 3) contains an additional sulfonyl group and a larger N-ethyl substituent, which would be predicted to increase TPSA to >120 Ų (addition of ~30 Ų for the sulfonamide motif by fragment-based calculation) [2]. A TPSA below 140 Ų is a typical threshold for passive oral absorption, but a TPSA below 90 Ų is often preferred for blood-brain barrier penetration. The target compound's intermediate TPSA value suggests potential for both systemic and CNS exposure, whereas the sulfonyl analog with elevated TPSA may exhibit restricted membrane permeation.

Polar Surface Area Membrane Permeability CNS Drug-likeness

Conformational Flexibility: Rotatable Bond Count Distinction from Des-Chloro and N-H Analogs

The target compound contains exactly 4 rotatable bonds, as computed by PubChem [1]. This places it in a favorable range for ligand efficiency; a lower number of rotatable bonds typically reduces the entropic penalty upon target binding [2]. The simpler analog 2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclopentylacetamide (which lacks the chloro, cyano, and N-methyl groups) possesses only 3 rotatable bonds, but also lacks the halogen-bond donor (chloro) and the hydrogen bond acceptor (cyano) pharmacophoric features. Conversely, analogs with a cycloheptyl ring (CAS 1223399-93-6) likely present 5 rotatable bonds due to the larger ring, increasing conformational entropy. The target compound therefore represents a balanced conformational profile.

Conformational Flexibility Entropic Penalty Ligand Efficiency

Recommended Application Scenarios for 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide Procurement


Medicinal Chemistry: Lead-like Screening Library Enrichment for Kinase or Protease Targets

Given its benzimidazole core, balanced physicochemical profile (LogP 3.1, TPSA 96 Ų, 4 rotatable bonds), and the presence of chloro and cyano pharmacophoric groups, this compound is a suitable addition to medium-throughput screening libraries targeting ATP-binding pockets in kinases or catalytic sites in cysteine/serine proteases. The 5-chloro substituent can act as a halogen-bond donor, while the cyano group offers a hydrogen bond acceptor site; both features are commonly exploited in fragment-based drug discovery. Its predicted superior lipophilicity and TPSA versus sulfonyl-containing or bulkier cycloalkyl analogs suggest it may yield higher hit rates in cellular phenotypic screens where passive permeability is rate-limiting.

Agrochemical Discovery: Fungicidal or Nematicidal Benzimidazole Lead Exploration

Benzimidazole derivatives are an established scaffold in agrochemical fungicides (e.g., carbendazim, thiabendazole). The 2-(sulfanyl)benzimidazole substructure is less explored in crop protection, providing novelty. The 5-chloro substitution and the cyanocyclopentyl side chain differentiate this compound from commercial benzimidazole fungicides, potentially circumventing existing resistance mechanisms in plant-pathogenic fungi. The moderate lipophilicity (XLogP3-AA 3.1) aligns with the requirements for foliar uptake and translocation, supporting its use as a starting point for agrochemical lead optimization.

Chemical Biology: Covalent Probe Development via the Chloro Substituent

The 5-chloro substituent on the benzimidazole ring can serve as a site for nucleophilic aromatic substitution (SNAr) chemistry, enabling the generation of covalent probes for target engagement studies. Unlike the des-chloro analog (2-(1H-benzimidazol-2-ylsulfanyl)-N-cyclopentylacetamide), which lacks an electrophilic handle, this compound can be selectively modified at the chloro position to install alkyne or biotin tags while leaving the sulfanyl-acetamide linker and cyanocyclopentyl amide intact, facilitating chemical proteomics workflows.

Preclinical Pharmacokinetics: Comparative Metabolic Stability Screening in the Benzimidazole Series

The compound's cyclopentyl ring, in contrast to the cyclohexyl and cycloheptyl analogs, is predicted to confer a smaller steric footprint and a lower LogP. These features are hypothesized to reduce cytochrome P450-mediated metabolism, particularly by CYP3A4, relative to larger cycloalkyl analogs. The 1-cyanocyclopentyl group further influences metabolic soft spots, as the nitrile can be a site of hydrolytic metabolism or serve as a bioisostere for carboxylic acids. Research groups should procure this compound alongside its cyclohexyl (CAS 1222969-82-5) and cycloheptyl (CAS 1223399-93-6) analogs to generate direct comparative microsomal stability data, filling the current literature gap.

Quote Request

Request a Quote for 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.